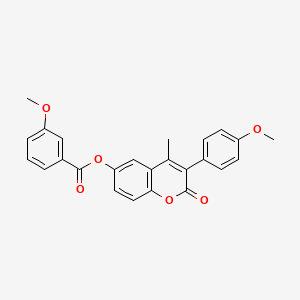![molecular formula C23H25Cl2N5O3 B11253767 3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253767.png)
3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジクロロフェニル)-1-(3,4-ジメトキシフェニル)-1-(6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン-3-イルメチル)尿素は、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、複数の官能基を組み合わせた独自の構造を特徴としており、化学、生物学、医学の研究者の関心を集めています。
準備方法
合成経路と反応条件
3-(3,4-ジクロロフェニル)-1-(3,4-ジメトキシフェニル)-1-(6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン-3-イルメチル)尿素の合成には、通常、複数段階の有機反応が伴います。一般的な合成経路には、以下の手順が含まれます。
トリアゾロアゼピンコアの形成: このステップには、適切な前駆体の環化により、トリアゾロアゼピン環を形成することが含まれます。ヒドラジンやアルデヒドなどの試薬は、酸性または塩基性条件下で使用されることがよくあります。
ジクロロフェニル基とジメトキシフェニル基の付加: これらの基は、求核置換反応によって導入されます。ジクロロフェニル基は、塩素化ベンゼン誘導体を使用して添加でき、ジメトキシフェニル基は、メトキシ置換ベンゼン誘導体を使用して導入できます。
尿素結合の形成: 最終ステップには、中間体をイソシアネートと反応させて尿素結合を形成することが含まれます。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、上記の合成経路の最適化が伴う可能性があります。これには、自動反応器の使用、反応条件の精密制御、結晶化やクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
3-(3,4-ジクロロフェニル)-1-(3,4-ジメトキシフェニル)-1-(6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン-3-イルメチル)尿素は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化でき、酸化誘導体の形成につながります。
還元: 還元反応は、パラジウム炭素などの触媒の存在下で水素ガスを使用して行うことができます。
置換: 化合物中の芳香環は、求電子置換反応を起こし、新しい官能基を導入できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: パラジウム炭素による水素ガス。
置換: ルイス酸触媒の存在下での臭素や塩素などのハロゲン化剤。
主な生成物
酸化: さらなる酸素含有官能基を持つ酸化誘導体。
還元: 二重結合や芳香環が少ない還元誘導体。
置換: 芳香環に新しい官能基を持つ置換誘導体。
科学研究の応用
化学
化学において、この化合物は、その独自の構造特性と反応性について研究されています。複雑な有機分子の挙動を理解するためのモデル化合物として役立ちます。
生物学
生物学的研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との相互作用を研究するために使用できます。その構造的特徴は、結合研究や分子ドッキング実験の候補となります。
医学
医学において、3-(3,4-ジクロロフェニル)-1-(3,4-ジメトキシフェニル)-1-(6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン-3-イルメチル)尿素は、その潜在的な治療効果について調べることができます。生物学的標的との相互作用により、新しい薬物の開発につながる可能性があります。
産業
産業用途では、この化合物は、より複雑な分子の合成における中間体として使用できます。その独自の構造は、材料科学でも応用が見いだされる可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質を含む可能性があります。化合物の構造は、これらの標的の結合部位に適合し、その活性を調節することを可能にします。関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 3-(2,4-ジクロロフェニル)-1-(3,4-ジメトキシフェニル)尿素
- 3-(3,4-ジクロロフェニル)-1-(3,4-ジメトキシフェニル)-1-(1,2,4-トリアゾール-3-イルメチル)尿素
独自性
3-(3,4-ジクロロフェニル)-1-(3,4-ジメトキシフェニル)-1-(6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン-3-イルメチル)尿素の独自性は、類似の化合物では一般的ではないトリアゾロアゼピンコアにあります。このコア構造は、独自の化学的および生物学的特性を付与し、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)UREA: Lacks the triazoloazepine ring, which may affect its biological activity.
1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-(METHYL)UREA: Similar structure but with a different substituent, leading to different properties.
Uniqueness
1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to the presence of the triazoloazepine ring, which can confer distinct biological activities and properties compared to other similar compounds.
特性
分子式 |
C23H25Cl2N5O3 |
|---|---|
分子量 |
490.4 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H25Cl2N5O3/c1-32-19-10-8-16(13-20(19)33-2)30(23(31)26-15-7-9-17(24)18(25)12-15)14-22-28-27-21-6-4-3-5-11-29(21)22/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,26,31) |
InChIキー |
UMKOIMWXDDGQGN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253685.png)
![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253690.png)
![1-(2-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253692.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253721.png)
![1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11253722.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11253730.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11253735.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11253740.png)
![4-bromo-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B11253748.png)
![4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11253756.png)


![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11253776.png)
![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11253788.png)
